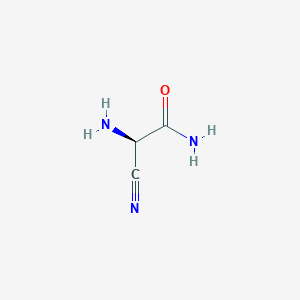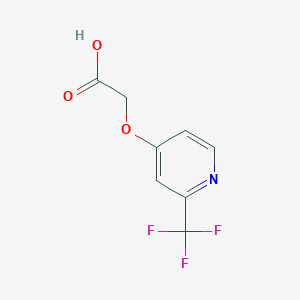
2-((2-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C8H6F3NO3 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid typically involves the reaction of 2-(trifluoromethyl)pyridine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbon of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
2-((2-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups such as methyl or ethyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the acetic acid moiety is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkyl derivatives. Substitution reactions can lead to a wide range of functionalized products.
科学研究应用
2-((2-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 2-((2-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethyl)pyridine-4-acetic acid
- 4-Amino-2-(trifluoromethyl)pyridine
- 2-(Trifluoromethyl)pyridin-4-ol
Uniqueness
2-((2-(Trifluoromethyl)pyridin-4-yl)oxy)acetic acid is unique due to its combination of a trifluoromethyl group and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
属性
分子式 |
C8H6F3NO3 |
|---|---|
分子量 |
221.13 g/mol |
IUPAC 名称 |
2-[2-(trifluoromethyl)pyridin-4-yl]oxyacetic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-3-5(1-2-12-6)15-4-7(13)14/h1-3H,4H2,(H,13,14) |
InChI 键 |
VYINLKYJTOWXKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1OCC(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


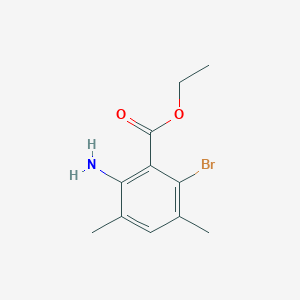
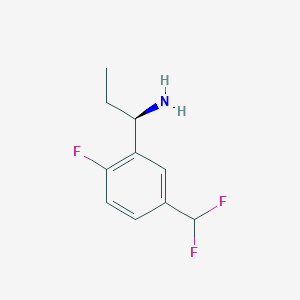
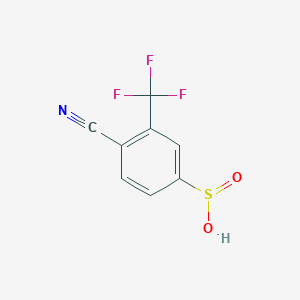
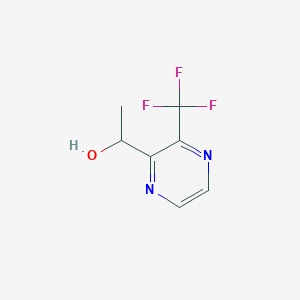
![6-Iodobenzo[d]oxazole-2-carboxylic acid](/img/structure/B12967004.png)

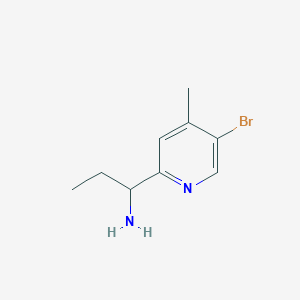
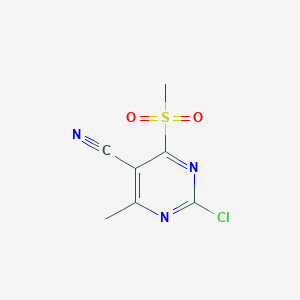
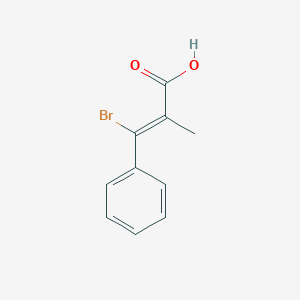
![(1S,5S)-1-((Allyloxy)methyl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B12967022.png)
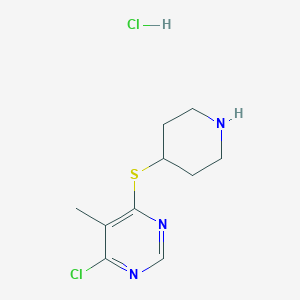

![7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B12967044.png)
